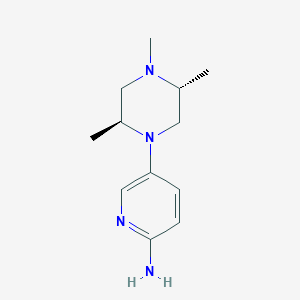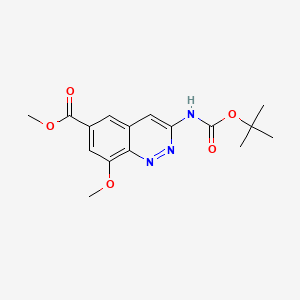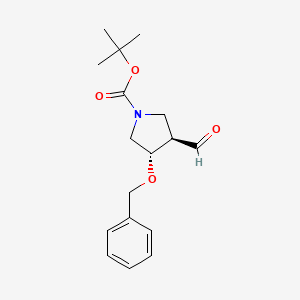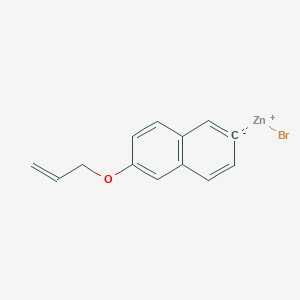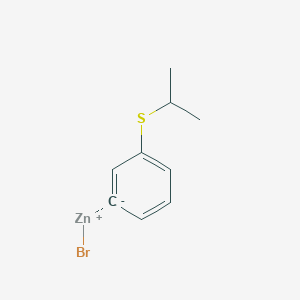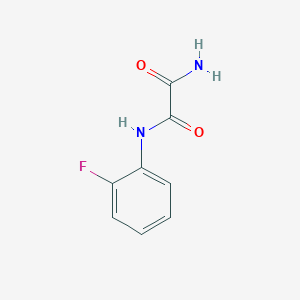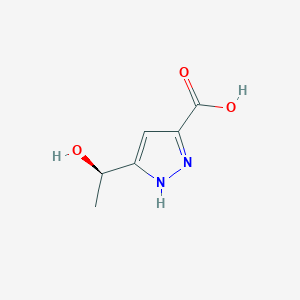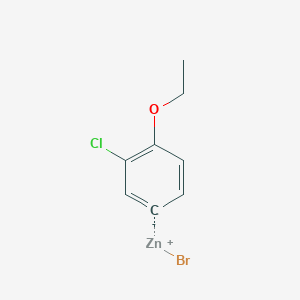![molecular formula C20H17ClN2O2 B14888486 1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)
1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a chlorophenyl group and an isoxazole ring
準備方法
The synthesis of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reactions: The final step involves coupling the isoxazole ring with the quinoline core. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反応の分析
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or the isoxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
科学的研究の応用
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Research: It can be used as a probe to study the function of specific enzymes or receptors in biological systems.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-((3-(2-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl)-4-methylquinolin-2(1H)-one can be compared with other similar compounds such as:
1-(2-Chlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: This compound shares the chlorophenyl group but has a different core structure, leading to different chemical and biological properties.
Setanaxib: Another compound with a chlorophenyl group, but with a different mechanism of action and applications.
Tinengotinib: A compound with a similar core structure but different substituents, leading to different biological activities.
特性
分子式 |
C20H17ClN2O2 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
1-[[3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4-methylquinolin-2-one |
InChI |
InChI=1S/C20H17ClN2O2/c1-13-10-20(24)23(19-9-5-3-6-15(13)19)12-14-11-18(22-25-14)16-7-2-4-8-17(16)21/h2-10,14H,11-12H2,1H3 |
InChIキー |
VOOJGCYWLXADSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3CC(=NO3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


